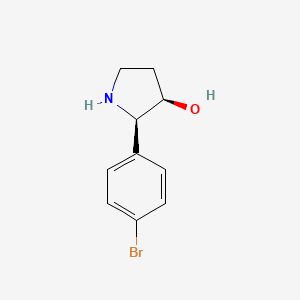

(2R,3R)-2-(4-Bromophenyl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

(2R,3R)-2-(4-bromophenyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-8-3-1-7(2-4-8)10-9(13)5-6-12-10/h1-4,9-10,12-13H,5-6H2/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIKCIQMGZHCET-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@@H]1O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Synthesis from Proline Derivatives

Starting Material Selection and Functionalization

The chiral pool approach leverages enantiopure precursors such as D-proline to establish the (2R,3R) configuration. In a protocol adapted from bioRxiv, Fmoc-D-proline undergoes sequential functionalization:

- Coupling with 8-aminoquinoline via HATU-mediated amidation yields (9H-fluoren-9-yl)methyl (R)-2-(quinolin-8-ylcarbamoyl)pyrrolidine-1-carboxylate (compound 2, 98% yield).

- Palladium-catalyzed aryl coupling with 1-bromo-4-iodobenzene introduces the 4-bromophenyl group at position 3, forming compound 3 (61% yield).

- Deprotection and isomerization control : Acidic hydrolysis (17% HCl, 115°C) cleaves the quinoline carboxamide, yielding (2R,3R)-3-(4-bromophenyl)pyrrolidine-2-carboxylic acid (compound 5).

Stereochemical Preservation

Isomerization during hydrolysis is mitigated by optimizing reaction concentration and duration, as excessive heating converts the cis isomer (δ 4.65 ppm in MeOD) to the trans form (δ 4.41 ppm).

Asymmetric Catalysis for Stereocontrol

Ruthenium-Catalyzed Lactam Reduction

A bicyclic lactam intermediate, synthesized via intramolecular cyclization (75% yield), is reduced using ruthenium catalysts and tetramethyldisiloxane (TMDS) as a hydride source. This step generates the pyrrolidine core while preserving the (2R,3R) configuration.

Transfer Hydrogenation for Alcohol Formation

Following PMC methodologies, ketone intermediates derived from Weinreb amides (e.g., 8b ) are reduced asymmetrically:

- NaBH₄ reduction of ketone 8b yields benzylic alcohol 8c (4:1 dr), separable via chromatography.

- Catalytic hydrogenation with Pd/C selectively reduces keto groups without epimerization, as demonstrated in the synthesis of compound 16 (modest yield).

Diastereoselective Cycloaddition and Ring-Opening

Azlactone Ring-Opening with Chiral Amines

As detailed in RSC Advances, Erlenmeyer-Plöchl azlactones undergo stereodivergent ring-opening:

Multicomponent Spirocyclization

RUA’s spiro{pyrrolidine} synthesis employs allylamine, maleimides, and aldehydes in a one-pot sequence:

- N-Methylmaleimide and cinnamaldehyde form a dipolarophile for 1,3-dipolar cycloaddition, constructing the pyrrolidine ring.

- Diastereomeric ratios (2:1 dr) are achieved at 120°C in toluene, though stereochemical outcomes require further optimization for the target compound.

Comparative Analysis of Synthetic Routes

Yield and Selectivity Metrics

Stereochemical Outcomes

- Chiral pool methods reliably preserve configuration but require costly enantiopure starting materials.

- Asymmetric catalysis offers modularity but demands tailored catalysts for each substrate.

- Cycloadditions excel in ring formation but struggle with bulky substituents like 4-bromophenyl.

Functional Group Interconversion Strategies

Carboxylic Acid to Alcohol Conversion

The carboxylic acid intermediate (compound 5) is esterified (methyl ester, 90% yield) and reduced with LiAlH₄ to the primary alcohol. However, this approach fails to directly yield the secondary alcohol at position 3, necessitating alternative pathways.

Chemical Reactions Analysis

Oxidation Reactions

The secondary hydroxyl group at the 3-position undergoes oxidation under controlled conditions. Common oxidizing agents convert this moiety into a ketone, forming a pyrrolidinone derivative.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane, RT | (2R)-2-(4-Bromophenyl)pyrrolidin-3-one | |

| Jones reagent | Acetone, 0–5°C | (2R)-2-(4-Bromophenyl)pyrrolidin-3-one |

This transformation is critical for modifying hydrogen-bonding capabilities and enhancing metabolic stability in drug design .

Nucleophilic Aromatic Substitution

The 4-bromophenyl group participates in nucleophilic substitution reactions, enabling diversification of the aromatic ring.

The bromine atom’s electron-withdrawing effect facilitates substitution, particularly with amines or alkoxides .

Functionalization of the Hydroxyl Group

The hydroxyl group at the 3-position can be esterified, etherified, or converted into a leaving group for downstream reactions.

Esterification

Conversion to Leaving Group

Halogenation with SOCl₂ or PBr₃ converts the hydroxyl group to chloride or bromide, enabling nucleophilic displacement .

Stereochemical Influence on Reactivity

The (2R,3R) configuration impacts reaction pathways:

-

Oxidation : Retention of stereochemistry at C2 is observed, while C3 becomes planar during ketone formation.

-

Cyclization : Intramolecular hydrogen bonding between the hydroxyl and pyrrolidine nitrogen directs regioselectivity in ring-forming reactions .

Reductive Amination and Cyclization

The pyrrolidine nitrogen participates in reductive amination with aldehydes or ketones. For example, reaction with Boc-l-valinal under hydrogenation conditions yields tertiary amines, pivotal in synthesizing bioactive molecules .

| Substrate | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Boc-l-valinal | NaBH₃CN, MeOH | (2R,3R)-N-(Boc-valinyl)-2-(4-bromophenyl)pyrrolidin-3-ol | Opioid receptor ligands |

Protection/Deprotection Strategies

-

Protection : The hydroxyl group is often protected as a silyl ether (e.g., TBSCl, imidazole) to prevent undesired side reactions during multi-step syntheses .

-

Deprotection : TBAF in THF selectively removes silyl protecting groups without affecting the bromophenyl moiety .

Biological Activity Modulation

Derivatives of this compound exhibit enhanced binding to targets such as RORγt and PARP-1 when modified at the hydroxyl or bromophenyl positions. For example:

Scientific Research Applications

Medicinal Chemistry

The pyrrolidine scaffold, which includes (2R,3R)-2-(4-Bromophenyl)pyrrolidin-3-ol, is recognized for its versatility in drug design. Pyrrolidine derivatives are prevalent in numerous pharmaceuticals due to their ability to interact with biological targets effectively. This compound specifically has been studied for its potential as a ligand in receptor modulation and as a scaffold for developing new therapeutic agents.

Table 1: Overview of Pyrrolidine Derivatives in Drug Discovery

Research indicates that this compound exhibits significant biological activities. Its interaction with various receptors makes it a candidate for treating conditions such as autoimmune diseases and metabolic disorders.

Case Study: RORγt Modulation

A study demonstrated that pyrrolidine derivatives could modulate the RORγt receptor, which plays a crucial role in autoimmune responses. The binding conformation of these compounds was shown to influence their efficacy as inverse agonists, suggesting that modifications to the pyrrolidine ring can enhance therapeutic potential while minimizing off-target effects .

Therapeutic Potential

The therapeutic applications of this compound extend beyond autoimmune diseases. Its structural properties allow for modifications that can lead to improved pharmacokinetics and bioavailability.

Table 2: Potential Therapeutic Applications

| Application Area | Mechanism of Action | Reference |

|---|---|---|

| Autoimmune Diseases | RORγt inhibition | |

| Metabolic Disorders | PPARα/γ dual agonism | |

| Cancer Treatment | Selective cytotoxicity towards cancer cells |

Synthesis and Structural Variations

The synthesis of this compound can be achieved through various methods that allow for structural modifications. These modifications can significantly impact the compound's biological activity and selectivity towards specific targets.

Synthetic Approaches

Recent advancements have highlighted microwave-assisted organic synthesis as an efficient method for producing pyrrolidine derivatives. This approach not only enhances yield but also aligns with principles of green chemistry by reducing solvent usage and reaction times .

Mechanism of Action

The mechanism of action of (2R,3R)-2-(4-Bromophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may enhance binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Stereochemical Variations

- Example: (3S)-1-(2-Phenylethyl)pyrrolidin-3-ol () and (3R)-1-(2-Phenylethyl)pyrrolidin-3-ol () The (2R,3R) configuration of the target compound contrasts with the (3S) and (3R) stereoisomers in . Stereochemistry significantly impacts biological activity; for instance, (3R) isomers often exhibit higher binding affinity to chiral targets like enzymes or receptors .

Substituent Modifications

- Spirooxindolo-β-lactam Derivative (): Structure: (2R,3R)-3-(4-Bromophenyl)-1-(4-methoxyphenyl)spiro-[azetidine-2,3′-indoline]-2′,4-dione Comparison: The spiro-β-lactam core introduces rigidity, which may improve target selectivity but complicates synthesis (12% yield) .

- Quinoline-Carbamoyl Derivative (): Structure: (2R,3R)-3-(4-Bromophenyl)-2-(quinolin-8-ylcarbamoyl)pyrrolidine-1-carboxylate Comparison: The quinoline-carbamoyl group in enhances π-π stacking and metal coordination, which are absent in the target compound. This difference may limit the target’s utility in metalloenzyme inhibition .

Functional Group Replacements

- However, this substitution reduces hydrogen-bonding capacity compared to the target’s hydroxyl group .

Similarity Analysis ()

| Compound Name | Similarity Score | Key Structural Differences |

|---|---|---|

| (3R,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol HCl | 1.00 | Hydroxymethyl vs. bromophenyl substituent |

| exo-8-Azabicyclo[3.2.1]octan-3-ol HCl | 0.84 | Bicyclic scaffold vs. monocyclic pyrrolidine |

| (S)-2-(Pyrrolidin-2-yl)propan-2-ol | 0.82 | Lack of bromophenyl and hydroxyl groups |

Electronic and Reactivity Profiles ()

The bromophenyl group may stabilize LUMO orbitals, facilitating electrophilic interactions. Comparatively, candidate 182 (with a purine moiety) has a smaller HOMO-LUMO gap (0.128 vs. 0.210 kcal/mol), suggesting higher reactivity .

Biological Activity

The compound (2R,3R)-2-(4-Bromophenyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative that has garnered attention in drug discovery due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, synthesizing findings from diverse research sources.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a pyrrolidine ring substituted with a 4-bromophenyl group. This configuration influences its pharmacological properties significantly.

| Property | Value |

|---|---|

| Molecular Formula | C11H12BrN |

| Molecular Weight | 240.12 g/mol |

| LogP | 2.5 |

| Solubility | Soluble in DMSO |

Biological Activity Overview

Research indicates that pyrrolidine derivatives exhibit a wide range of biological activities, including:

- Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.

- Neuropharmacological Effects : Some derivatives have been studied for their potential in treating neurodegenerative diseases.

- Antimicrobial Properties : Certain analogs have demonstrated efficacy against resistant bacterial strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its stereochemistry and substituents. The presence of the bromine atom on the phenyl ring enhances lipophilicity and may improve receptor binding affinity.

Key Findings from SAR Studies:

- Substituent Effects : Variations in the phenyl substituents significantly affect the compound's potency against specific targets, such as RORγt, a nuclear hormone receptor involved in autoimmune diseases .

- Chirality : The (2R,3R) configuration is crucial for maintaining biological activity, as demonstrated in studies where enantiomers showed different potencies .

- Ring Conformation : The flexibility of the pyrrolidine ring allows for diverse conformations that can optimize interactions with biological targets .

1. Anticancer Activity

A study evaluated the anticancer potential of pyrrolidine derivatives, including this compound, against A549 human lung adenocarcinoma cells. The compound exhibited notable cytotoxicity with an IC50 value indicating effective cell viability reduction compared to control treatments like cisplatin .

2. Neuropharmacological Investigations

Research into pyrrolidine derivatives has highlighted their potential as neuroprotective agents. In vitro assays demonstrated that certain compounds could mitigate oxidative stress-induced neuronal damage, suggesting therapeutic applications in neurodegenerative disorders .

3. Antimicrobial Efficacy

Compounds structurally related to this compound have shown promising results against multidrug-resistant bacteria, including Staphylococcus aureus. These studies emphasize the importance of structural modifications in enhancing antimicrobial activity .

Q & A

Basic Research Questions

Q. How can the stereochemical integrity of (2R,3R)-2-(4-Bromophenyl)pyrrolidin-3-ol be verified during synthesis?

- Methodological Answer : Utilize chiral analytical techniques such as polarimetry, chiral HPLC, or X-ray crystallography. For example, X-ray diffraction (XRD) can confirm the absolute configuration by resolving the spatial arrangement of substituents on the pyrrolidine ring. Additionally, NMR spectroscopy can detect diastereomeric splitting in chiral environments, while circular dichroism (CD) provides insights into optical activity. Cross-validation with synthetic intermediates (e.g., oxidation to ketones or reduction to amines) can further ensure stereochemical fidelity .

Q. What synthetic routes are reported for this compound, and how do reaction conditions influence yield?

- Methodological Answer : Common routes include:

- Asymmetric hydrogenation : Catalytic hydrogenation of ketone precursors using chiral catalysts (e.g., Ru-BINAP complexes) to achieve enantioselectivity.

- Ring-closing metathesis : Formation of the pyrrolidine ring via Grubbs catalysts, followed by bromophenyl substitution.

- Reductive amination : Condensation of 4-bromobenzaldehyde with chiral amino alcohols under reducing agents (e.g., NaBH or NaBHCN).

Yield optimization requires precise control of temperature, solvent polarity (e.g., THF vs. DMF), and catalyst loading. For instance, polar aprotic solvents enhance nucleophilic substitution rates in bromophenyl incorporation .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural stability?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects isotopic patterns (e.g., bromine’s / doublet).

- Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly for hygroscopic hydroxyl groups.

- Dynamic light scattering (DLS) : Monitors aggregation in aqueous solutions, relevant for biological assays.

Stability studies under varying pH (1–13) and UV exposure are recommended to identify degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to neurological receptors (e.g., dopamine D)?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using receptor crystal structures (PDB ID: 6CM4 for D). Key parameters:

- Ligand preparation : Optimize protonation states at physiological pH (e.g., hydroxyl pKa ~10–12).

- Binding free energy calculations : Use MM/GBSA or free-energy perturbation (FEP) to quantify interactions, focusing on bromophenyl’s hydrophobic contacts and hydroxyl hydrogen bonding.

Validate predictions with surface plasmon resonance (SPR) or radioligand displacement assays .

Q. What strategies resolve contradictions between in vitro enzyme inhibition data and in vivo pharmacokinetic profiles for this compound?

- Methodological Answer :

- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites (e.g., hydroxylation at C3 or bromine displacement).

- Plasma protein binding assays : Measure compound sequestration (e.g., via equilibrium dialysis) to explain reduced bioavailability.

- Permeability studies : Caco-2 cell models assess blood-brain barrier penetration, critical for neurological targets. Adjust dosing regimens or prodrug derivatization (e.g., esterification of the hydroxyl group) to enhance efficacy .

Q. How does the 4-bromophenyl moiety influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine atom serves as a leaving group in palladium-catalyzed couplings. Key considerations:

- Catalyst selection : Pd(PPh) for aryl boronic acids, or Pd(OAc) with SPhos ligands for sterically hindered partners.

- Solvent/base systems : DME/HO with KCO optimizes transmetallation.

- Side reactions : Competing debromination can occur under high-temperature conditions; monitor via NMR (loss of aromatic proton splitting) .

Q. What experimental designs are optimal for assessing the compound’s cytotoxicity and selectivity in cancer cell lines?

- Methodological Answer :

- Dose-response assays : Use MTT or resazurin assays across 72-hour exposures (IC determination).

- Selectivity index (SI) : Compare toxicity in cancer (e.g., MCF-7) vs. normal (e.g., HEK-293) cells.

- Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). Combine with RNA-seq to identify pathways modulated by the bromophenyl group .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of this compound across studies?

- Methodological Answer :

- Batch variability : Characterize compound purity (HPLC >98%) and stereoisomer content (chiral GC).

- Assay conditions : Standardize cell culture media (e.g., FBS lot differences affect uptake) and incubation times.

- Negative controls : Include enantiomers (e.g., (2S,3S)-isomer) to confirm stereospecific effects. Replicate studies in independent labs using blinded samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.